Triazole-Phenol Scaffold vs. Planar Quinoline Derivatives: Rational Design for Reduced Planarity and Improved Solubility
The 2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol scaffold represents a strategic departure from the highly planar quinoline-substituted triazole-phenols previously identified as potent MIF tautomerase inhibitors [1]. In SAR studies, the quinoline-containing inhibitors (e.g., Jorgensen-3bb, Ki = 57 nM) were noted to have molecular structures comprising almost exclusively sp²-hybridized atoms, resulting in a very flat topology that limits water solubility and potentially reduces inhibitor selectivity [1]. The adoption of a 4-phenyl-substituted triazole-phenol core, as in CAS 25222-62-2, was explicitly pursued to find inhibitors with a less planar structure, addressing the physicochemical liabilities of the quinoline series [1].
| Evidence Dimension | Molecular planarity / Drug-likeness |
|---|---|
| Target Compound Data | 4-phenyl-substituted triazole-phenol core; reduced planarity |
| Comparator Or Baseline | Quinoline-substituted triazole-phenol derivatives (e.g., Jorgensen-3bb, Ki = 57 nM) |
| Quantified Difference | N/A (qualitative structural differentiation) |
| Conditions | Structural analysis and SAR design strategy |
Why This Matters
This structural differentiation supports the selection of CAS 25222-62-2 as a more favorable starting point for hit-to-lead optimization programs requiring improved aqueous solubility and potential for enhanced selectivity compared to flat quinoline-based predecessors.
- [1] Xiao Z, Fokkens M, Chen D, et al. Structure-activity relationships for binding of 4-substituted triazole-phenols to macrophage migration inhibitory factor (MIF). Eur J Med Chem. 2020;186:111849. doi:10.1016/j.ejmech.2019.111849. View Source
